molecular formula C16H21F3N2O B1377515 1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 1443980-56-0

1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B1377515
CAS No.: 1443980-56-0
M. Wt: 314.35 g/mol
InChI Key: CXFOHHXNTOKXHA-UHFFFAOYSA-N
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Description

1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one (CAS 1443980-56-0) is a high-purity organic compound supplied for advanced chemical research and development. This specialized chemical belongs to a class of N-heterocyclic compounds that are recognized as key structural units in many important pharmaceuticals and agrochemicals . With a molecular formula of C16H21F3N2O and a molecular weight of 314.35 g/mol , this derivative features a piperazine core modified with both benzyl and isopropyl substituents, capped with a 2,2,2-trifluoroethanone functional group. This specific substitution pattern makes it a valuable building block for medicinal chemistry and drug discovery programs, particularly in the synthesis of more complex molecules with potential biological activity . The compound is typically supplied as an oil and should be stored at 4°C to maintain stability . It is often available in various purity grades, including high and ultra-high purity forms (99% and higher), to meet diverse research specifications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-benzyl-3-propan-2-ylpiperazin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O/c1-12(2)14-11-21(15(22)16(17,18)19)9-8-20(14)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFOHHXNTOKXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1CC2=CC=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Benzyl-3-(propan-2-yl)piperazine Intermediate

  • N-Benzylation of Piperazine :
    The piperazine ring is first selectively benzylated at the 4-position nitrogen using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~80°C) for 1–3 hours. This method achieves high yields (~90%) of N-benzylpiperazine derivatives.

  • Isopropyl Substitution at 3-Position :
    The isopropyl group is introduced through nucleophilic substitution or reductive amination strategies. For example, reaction with isopropyl halides or ketones under reductive amination conditions can selectively functionalize the 3-position carbon adjacent to the nitrogen atom.

Acylation with 2,2,2-Trifluoroethan-1-one

  • Acylation Reaction Conditions :
    The acylation of the piperazine nitrogen is carried out by reacting the substituted piperazine intermediate with trifluoroacetyl chloride or trifluoroacetic anhydride in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–10°C) to control the reaction rate and minimize side reactions.

  • Use of Base :
    A base such as triethylamine or potassium carbonate is added to scavenge the hydrochloric acid formed during the reaction, thus driving the reaction to completion.

  • Reaction Time and Temperature :
    The reaction is typically stirred for several hours (4–24 h) at room temperature or slightly elevated temperatures (up to 50°C) to ensure complete acylation.

Purification Techniques

  • Extraction and Washing :
    After completion, the reaction mixture is quenched with water and extracted with organic solvents such as dichloromethane. The organic layer is washed with aqueous sodium bicarbonate and brine to remove residual acids and impurities.

  • Drying and Concentration :
    The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Chromatographic Purification :
    The crude product is purified by silica gel column chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures) to isolate the target compound with high purity.

Research Findings and Data Summary

Step Reagents & Conditions Yield (%) Notes
N-Benzylation Benzyl bromide, K2CO3, DMF, 80°C, 1 h ~90 High regioselectivity, mild conditions
Isopropylation Isopropyl halide or reductive amination, base 70–85 Requires careful control to avoid overalkylation
Acylation Trifluoroacetyl chloride, Et3N, DCM, 0–10°C, 4–24 h 80–95 Low temperature to prevent decomposition
Purification Extraction, silica gel chromatography - Ensures >98% purity for pharmaceutical use
  • The use of polar aprotic solvents like DMF and DMSO is crucial for the alkylation steps to enhance nucleophilicity and solubility of reactants.
  • The acylation step benefits from low temperature to avoid side reactions such as hydrolysis or polymerization of trifluoroacetyl reagents.
  • Potassium carbonate and triethylamine are effective bases for neutralizing acids formed during substitution and acylation reactions, improving yields and purity.

Notes on Alternative Methods and Optimization

  • Microwave-Assisted Synthesis :
    Emerging methods use microwave irradiation to accelerate alkylation and acylation reactions, reducing reaction times from hours to minutes with comparable yields and purity.

  • Flow Chemistry :
    Continuous flow reactors have been explored for the acylation step to improve safety and scalability, especially handling trifluoroacetyl chloride, which is moisture sensitive and corrosive.

  • Green Chemistry Considerations : Efforts to replace chlorinated solvents with greener alternatives such as ethyl acetate or 2-methyltetrahydrofuran are under investigation to reduce environmental impact.

Chemical Reactions Analysis

1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups, using reagents such as sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine core. The trifluoroethanone moiety may enhance its binding affinity and specificity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Piperazine Key Functional Groups Molecular Formula Pharmacological Activity
Target Compound 4-Benzyl, 3-isopropyl Trifluoroethanone C₁₇H₂₀F₃N₂O Not reported
Piberaline () 4-Benzyl, 1-(pyridin-2-ylcarbonyl) Pyridinoyl, benzyl C₁₇H₁₉N₃O Antidepressant
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one () 4-(3-Chlorobenzoyl) Diphenylethanone, chlorobenzoyl C₂₅H₂₁ClN₂O₂ Not reported
MK45 () 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) Thiophenebutanone C₁₈H₁₆ClF₃N₃OS Not reported
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium () 2-Fluorobenzoyl, 2-(4-hydroxyphenyl)-2-oxoethyl Fluorobenzoyl, hydroxyphenylketone C₂₀H₁₉F₂N₂O₃⁺ Not reported

Key Observations:

Electron-Withdrawing Groups: The target compound’s trifluoroethanone group enhances electrophilicity compared to non-fluorinated ketones (e.g., diphenylethanone in ) or aromatic carbonyls (e.g., pyridinoyl in Piberaline) .

Synthetic Flexibility : Piperazine derivatives are often synthesized via nucleophilic substitution or acylation. For instance, describes a multi-step synthesis involving fluorobenzoylation and alkylation, which could be adapted for the target compound .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The C=O stretch of the trifluoroethanone group (~1700 cm⁻¹) is distinct from non-fluorinated ketones (e.g., ~1680 cm⁻¹ for diphenylethanone) .
  • Solubility : The target compound’s solubility in organic solvents (e.g., ethyl acetate, dichloromethane) is expected to be higher than analogs with polar substituents (e.g., hydroxyl groups in ) .

Biological Activity

1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a piperazine ring substituted with a benzyl group and a trifluoroethanone moiety, enhances its biological activity and potential therapeutic applications. This article explores the compound's biological activities, focusing on its anticancer properties, antimicrobial effects, and potential as a precursor for drug development.

The chemical formula for this compound is C16H21F3N2O, with a molecular weight of 314.35 g/mol. The presence of trifluoromethyl groups contributes to the compound's lipophilicity and biological activity.

PropertyValue
Chemical FormulaC16H21F3N2O
Molecular Weight314.35 g/mol
IUPAC Name1-(4-benzyl-3-propan-2-ylpiperazin-1-yl)-2,2,2-trifluoroethanone
PubChem CID71758446

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms such as tubulin polymerization inhibition.

Key Findings:

  • Apoptosis Induction: The compound was evaluated using acridine orange/ethidium bromide staining assays and flow cytometric analysis, demonstrating its ability to induce apoptosis in cancer cells like BT-474 and HeLa .
Cell LineIC50 (µM)Mechanism of Action
BT-4740.99Induces apoptosis via cell cycle arrest
HeLaNot specifiedInhibits colony formation

Antimicrobial Activity

The compound also shows antimicrobial activity against various bacterial strains. In particular, derivatives of this compound have been reported to exhibit activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL.

Antimicrobial Efficacy:
The following table summarizes the antimicrobial activity observed:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis500
Staphylococcus aureus500

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization: The compound interacts with tubulin, leading to disruption in microtubule formation and subsequent induction of apoptosis in cancer cells.
  • Receptor Interaction: In silico docking studies have revealed that certain derivatives exhibit micromolar affinity towards serotonin receptors (5-HT1A), suggesting potential applications in treating psychiatric disorders.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

Study on Cancer Cell Lines

In one study, a derivative of the compound demonstrated an IC50 value of 0.99 µM against the BT-474 breast cancer cell line. It was shown to induce apoptosis through cell cycle arrest at sub-G1 and G2/M phases . Flow cytometric analysis indicated significant increases in apoptotic cells when treated with increasing concentrations of the compound.

Study on Antimicrobial Activity

Another study evaluated the antimicrobial properties against Staphylococcus aureus, confirming its effectiveness at an MIC of 500 µg/mL. This positions it as a potential candidate for further development into antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.